2-(dimethylphosphoryl)pyridine-4-carbaldehyde
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Overview
Description
2-(dimethylphosphoryl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C8H10NO2P. It is a heterocyclic compound that features a pyridine ring substituted with a dimethylphosphoryl group at the 2-position and a formyl group at the 4-position. This compound is typically a colorless to pale yellow solid and is soluble in common organic solvents such as ether, methanol, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylphosphoryl)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the phosphorylation of 4-pyridinecarboxaldehyde using dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylphosphoryl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(dimethylphosphoryl)pyridine-4-carboxylic acid.
Reduction: 2-(dimethylphosphoryl)pyridine-4-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(dimethylphosphoryl)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(dimethylphosphoryl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. In biochemical assays, it may interact with enzyme active sites, leading to inhibition or activation of enzymatic activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylphosphoryl)isonicotinaldehyde
- 2-(dimethylphosphoryl)pyridine-3-carbaldehyde
- 2-(dimethylphosphoryl)pyridine-5-carbaldehyde
Uniqueness
2-(dimethylphosphoryl)pyridine-4-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both the dimethylphosphoryl and formyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
2362014-65-9 |
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Molecular Formula |
C8H10NO2P |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
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